molecular formula C13H11NO2 B1393778 4-(2-Methylphenyl)pyridine-2-carboxylic acid CAS No. 1255634-33-3

4-(2-Methylphenyl)pyridine-2-carboxylic acid

Cat. No.: B1393778
CAS No.: 1255634-33-3
M. Wt: 213.23 g/mol
InChI Key: ZXFMGZZZDLAMEX-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . This compound is used in biological studies for the mutasynthesis of potential neuroprotectant derivatives of the bipyridyl collismycin A .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a carboxylic acid group and a methylphenyl group . The InChI code for this compound is 1S/C13H11NO2/c1-9-2-4-10 (5-3-9)11-6-7-14-12 (8-11)13 (15)16/h2-8H,1H3, (H,15,16) .

Scientific Research Applications

1. Extraction and Recovery Techniques

Pyridine carboxylic acids, including derivatives similar to 4-(2-Methylphenyl)pyridine-2-carboxylic acid, are essential in various industrial sectors, such as food, pharmaceuticals, and biochemical industries. One study focused on the extraction of pyridine-3-carboxylic acid, indicating the relevance of these compounds in industrial applications. This research demonstrates the process of intensifying production through enzymatic conversion or biosynthesis and highlights reactive extraction as a crucial step in separating these compounds from dilute fermentation broths (Kumar & Babu, 2009).

2. Antimicrobial Activities and Spectroscopic Characterizations

Pyridine carboxylic acids have been characterized for their antimicrobial activities. For example, studies on pyridine-2-carboxylic acid derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. This research also includes DNA interactions and spectroscopic characterizations of these compounds, offering insights into their potential applications in medical and biochemical fields (Tamer et al., 2018).

3. Synthesis and Antiviral Activity

Derivatives of pyridine carboxylic acids, such as 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, have shown promising antiviral activities. Their synthesis and the evaluation of their inhibitory effects on various viruses, including Herpes simplex, highlight their potential in antiviral drug development (Bernardino et al., 2007).

4. Crystal Engineering Strategies

Research on pyrazinecarboxylic acids, closely related to pyridine carboxylic acids, sheds light on the molecular features of these compounds. Understanding the carboxylic acid-pyridine supramolecular synthons can aid in crystal engineering strategies, potentially useful in material science and pharmaceuticals (Vishweshwar et al., 2002).

5. Efficient Coupling Agent for Esterification

Pyridine derivatives, like di-2-pyridyl carbonate, have been used as efficient coupling agents in the esterification of carboxylic acids. This application is crucial in the synthesis of various chemical compounds, indicating the relevance of pyridine carboxylic acids in organic synthesis (Sunggak et al., 1984).

Safety and Hazards

While specific safety and hazard information for 4-(2-Methylphenyl)pyridine-2-carboxylic acid is not available, general precautions should be taken while handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

4-(2-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMGZZZDLAMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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